1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20483472
InChI: InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2
SMILES:
Molecular Formula: C6H7F3O5S2
Molecular Weight: 280.2 g/mol

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC20483472

Molecular Formula: C6H7F3O5S2

Molecular Weight: 280.2 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate -

Specification

Molecular Formula C6H7F3O5S2
Molecular Weight 280.2 g/mol
IUPAC Name (1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate
Standard InChI InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2
Standard InChI Key DQPGNMXRFIVELB-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound’s systematic name, 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate, delineates its core components:

  • Thiopyran backbone: A six-membered heterocyclic ring containing one sulfur atom. The "3,6-dihydro-2H" designation indicates partial unsaturation, with double bonds at positions 2,3 and 5,6, yielding a dihydro structure .

  • 1,1-Dioxido group: The sulfur atom in the thiopyran ring is oxidized to a sulfone (SO₂), enhancing the ring’s electronic stability and reactivity .

  • Trifluoromethanesulfonate (triflate) group: A highly electron-withdrawing substituent (-OSO₂CF₃) attached at the 4-position of the thiopyran ring. This group is renowned for its role as a superior leaving group in nucleophilic substitution reactions .

The molecular formula is deduced as C₆H₇F₃O₅S₂, with a calculated molecular weight of 280.25 g/mol.

Stereochemical Considerations

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is inferred from methodologies described in antimicrobial oxazolidinone patents . A plausible pathway involves:

Oxidation of Thiopyran Sulfoxide

  • Formation of sulfoxide: Initial oxidation of 3,6-dihydro-2H-thiopyran-4-thiol with hydrogen peroxide yields the corresponding sulfoxide .

  • Sulfone formation: Further oxidation with a strong oxidizing agent (e.g., meta-chloroperbenzoic acid) converts the sulfoxide to the 1,1-dioxido (sulfone) derivative .

  • Triflation: Reaction of the sulfone with triflic anhydride (CF₃SO₂)₂O in the presence of a base (e.g., pyridine) introduces the triflate group at the 4-position .

This route parallels the Pummerer-type reactions cited in the patent literature, where sulfoxides are transformed into α,β-unsaturated sulfides or sulfones .

Alternative Pathway via Electrophilic Substitution

Direct electrophilic substitution on pre-formed 1,1-dioxido-3,6-dihydro-2H-thiopyran could involve:

  • Lithiation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with triflic anhydride .

Physical and Chemical Properties

Estimated Physicochemical Data

While direct experimental data for this compound is absent, properties are extrapolated from structurally analogous compounds :

PropertyValue (Estimated)Comparison Compound
Molecular Weight280.25 g/mol226.14 g/mol
Density1.2–1.4 g/cm³1.0±0.1 g/cm³
Boiling Point290–310°C268.2±50.0°C
Flash Point120–130°C116.0±30.1°C
SolubilityLow in water; soluble in DCM, DMFSimilar to boronic esters

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1350–1300 cm⁻¹ (S=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .

  • NMR:

    • ¹H NMR: Multiplets between δ 2.5–3.5 ppm (methylene protons adjacent to sulfur), δ 5.5–6.0 ppm (olefinic protons) .

    • ¹³C NMR: Quartet near δ 120 ppm (CF₃ group), deshielded carbons adjacent to sulfone .

Reactivity and Functional Utility

Nucleophilic Displacement

The triflate group’s exceptional leaving ability facilitates:

  • Suzuki-Miyaura couplings: Palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives .

  • Grignard reactions: Formation of carbon-sulfur bonds via alkyl or aryl magnesium halides .

Stability Considerations

The sulfone moiety stabilizes the thiopyran ring against ring-opening reactions, while the triflate group’s hydrolytic sensitivity necessitates anhydrous handling .

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